molecular formula C8H10INO2S B8278595 N-(4-iodo-3-methylphenyl)methanesulfonamide

N-(4-iodo-3-methylphenyl)methanesulfonamide

Cat. No.: B8278595
M. Wt: 311.14 g/mol
InChI Key: CQJCNHOIIPFTAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-iodo-3-methylphenyl)methanesulfonamide is a useful research compound. Its molecular formula is C8H10INO2S and its molecular weight is 311.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H10INO2S

Molecular Weight

311.14 g/mol

IUPAC Name

N-(4-iodo-3-methylphenyl)methanesulfonamide

InChI

InChI=1S/C8H10INO2S/c1-6-5-7(3-4-8(6)9)10-13(2,11)12/h3-5,10H,1-2H3

InChI Key

CQJCNHOIIPFTAI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NS(=O)(=O)C)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4-iodo-3-methylaniline (4.37 g, 18.75 mmol) in CH2Cl2 (25 ml) was treated with pyridine (6.07 ml, 75 mmol) followed by drop wise addition of methanesulfonyl chloride (1.607 ml, 20.63 mmol) to give a reddish/orange mixture. The mixture was stirred for 2 h, concentrated and diluted with EtOAc. The EtOAc layer was washed with 1M HCl, water, saturated NaCl, dried (Na2SO4) and filtered. The EtOAc filtrate was treated with activated charcoal for 30 min at 50° C. and filtered through a 10 g silica plug and concentrated to give the title compound as a light yellow solid (5.5 g, 94%).
Quantity
4.37 g
Type
reactant
Reaction Step One
Quantity
6.07 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.607 mL
Type
reactant
Reaction Step Two
Yield
94%

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